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molecular formula C9H9N3O3 B8299767 Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate

Cat. No. B8299767
M. Wt: 207.19 g/mol
InChI Key: WRMXLMILPBMIEB-UHFFFAOYSA-N
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Patent
US04621089

Procedure details

Ethyl 4,7-dihydro-7-oxo-1H-pyrazolo[4,3-b]pyridine-5-carboxylate (5.0 g, 24 mmol) was heated under reflux in phosphoryl chloride (50 ml) for 25 min. Excess reagent was removed in vacuo and the residue was treated with water to give a yellow solid. After neutralisation with 10% sodium hydroxide solution, the solid was collected and dried to give the title compound (4.48 g, 83%), m.p. 276°-279° C. after recrystallisation from ethyl acetate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step Two
Yield
83%

Identifiers

REACTION_CXSMILES
O=[C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[NH:5][C:4]2[CH:13]=[N:14][NH:15][C:3]1=2.P(Cl)(Cl)([Cl:18])=O>>[Cl:18][C:2]1[CH:7]=[C:6]([C:8]([O:10][CH2:11][CH3:12])=[O:9])[N:5]=[C:4]2[CH:13]=[N:14][NH:15][C:3]=12

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=C1C2=C(NC(=C1)C(=O)OCC)C=NN2
Step Two
Name
Quantity
50 mL
Type
reactant
Smiles
P(=O)(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess reagent was removed in vacuo
ADDITION
Type
ADDITION
Details
the residue was treated with water
CUSTOM
Type
CUSTOM
Details
to give a yellow solid
CUSTOM
Type
CUSTOM
Details
After neutralisation with 10% sodium hydroxide solution, the solid was collected
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
ClC1=C2C(=NC(=C1)C(=O)OCC)C=NN2
Measurements
Type Value Analysis
AMOUNT: MASS 4.48 g
YIELD: PERCENTYIELD 83%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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